2,3-Dibromobutyric acid

Description

Structural Classification and Nomenclature within Halogenated Carboxylic Acids

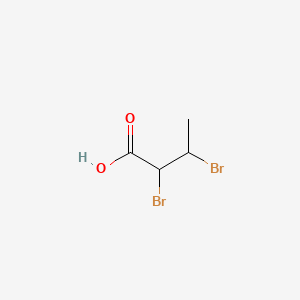

2,3-Dibromobutyric acid belongs to the class of halogenated carboxylic acids. byjus.com Its chemical structure consists of a four-carbon butyric acid backbone with two bromine atoms attached to the second and third carbon atoms. guidechem.com The presence of the carboxyl group (-COOH) defines it as a carboxylic acid, while the bromine atoms classify it as a halogenated derivative. byjus.commsu.edu

The systematic IUPAC name for this compound is 2,3-dibromobutanoic acid . thermofisher.comchemspider.com According to IUPAC nomenclature rules for carboxylic acids, the carbon chain is numbered starting from the carboxyl carbon as position 1. msu.edupressbooks.puborganicchemistrytutor.com Therefore, the bromine atoms are located at the C2 and C3 positions. Common nomenclature may use Greek letters to denote the position of substituents relative to the carboxyl group, referring to the C2 and C3 positions as the alpha (α) and beta (β) carbons, respectively. pressbooks.pub This leads to the common name α,β-dibromobutyric acid . guidechem.comchemspider.com

The presence of two chiral centers at C2 and C3 means that this compound can exist as four distinct stereoisomers. goalparacollege.ac.inbartleby.comuky.eduaskiitians.com These stereoisomers are grouped into two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). uky.edu The relationship between a member of one pair and a member of the other (e.g., between (2R, 3R) and (2R, 3S)) is diastereomeric. goalparacollege.ac.in This stereochemical diversity adds a layer of complexity and opportunity in its synthetic applications.

Interactive Data Table: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3-dibromobutanoic acid thermofisher.comchemspider.com |

| Common Name | α,β-dibromobutyric acid guidechem.comchemspider.com |

| CAS Number | 600-30-6 guidechem.com |

| Molecular Formula | C4H6Br2O2 guidechem.com |

| Molecular Weight | 245.90 g/mol scbt.com |

| Canonical SMILES | CC(Br)C(Br)C(O)=O guidechem.com |

Historical Context of α,β-Dibromoalkanoic Acid Research

The study of halogenated organic compounds, including α,β-dibromoalkanoic acids, has a long history intertwined with the development of organic chemistry. Early research into the nature of unsaturated fatty acids frequently employed bromination as a key analytical and purification technique. nih.gov The addition of bromine across carbon-carbon double bonds yielded crystalline dibromo derivatives, which were often easier to purify and characterize than the original unsaturated acids. nih.gov This strategy was central to the structural elucidation of important fatty acids in the late 19th and early 20th centuries. nih.gov

The Hell-Volhard-Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids, provided a pathway to compounds like 2-bromobutyric acid. byjus.comwikipedia.org Further investigations into the addition of halogens to α,β-unsaturated acids, such as crotonic acid, led to the synthesis of α,β-dihaloalkanoic acids like this compound. chemsrc.com These early studies on bromination reactions were crucial for understanding reaction mechanisms, such as electrophilic addition and the formation of bromonium ion intermediates, which explained the observed anti-addition stereochemistry. masterorganicchemistry.com The development of these fundamental reactions laid the groundwork for the use of α,β-dibromoalkanoic acids as versatile intermediates in organic synthesis.

Significance of this compound as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. guidechem.comchembk.com The two bromine atoms and the carboxylic acid functional group allow for a variety of chemical transformations.

Key reactions involving this compound include:

Dehydrobromination: The elimination of one or two molecules of hydrogen bromide (HBr) can lead to the formation of unsaturated compounds. For instance, the removal of one equivalent of HBr can yield 2-bromo-2-butenoic acid. chemsrc.comnih.gov

Esterification: The carboxylic acid group can be readily converted to an ester, such as ethyl 2,3-dibromobutyrate, which can then undergo further reactions. chembk.comchembk.com

Reduction: The carboxylic acid can be reduced to an alcohol, yielding 2,3-dibromobutanol, another useful synthetic intermediate. chembk.comchembk.com

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

The compound serves as a precursor for synthesizing a range of other chemicals. chemsrc.comchembk.com For example, it is a key intermediate in the preparation of crotonic acid and 2-butynoic acid. chemsrc.com Its derivatives are also used in the synthesis of more complex molecules, including heterocyclic compounds and biologically active molecules like nematocidal alkenanilides and derivatives of azetidine-2-carboxylic amide. chemicalbook.com Research has also shown its utility in preparing benzoxathiane derivatives, which are precursors to compounds with potential antimicrobial activity. mdpi.com

Interactive Data Table: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to pale cream crystalline powder guidechem.comthermofisher.com |

| Melting Point | 82.0-92.0 °C thermofisher.com (some sources report ~52-56 °C chembk.comchembk.com) |

| Boiling Point | 100-110 °C at 2 mmHg echemi.com |

Overview of Research Trajectories for this compound Derivatives

Research involving derivatives of this compound is diverse, spanning various areas of synthetic and medicinal chemistry. The strategic placement of the bromine atoms makes these derivatives valuable precursors for creating molecular complexity.

One significant research trajectory involves the use of its derivatives in the synthesis of heterocyclic compounds. For example, ethyl 2,3-dibromopropionate, a related compound, is used to construct benzoxathiane and benzodithiepine rings, which are scaffolds for developing new antibacterial agents targeting the FtsZ cell division protein. mdpi.com Similarly, this compound itself is a useful compound for preparing nematocidal alkenanilides. chemicalbook.com

Another area of focus is the synthesis of substituted furanones. Research has demonstrated a methodology where α,β-dibromoalkanoic acids serve as key intermediates in creating brominated furanones, which can then be subjected to cross-coupling reactions to generate a library of novel aryl furanones. researchgate.net

Furthermore, derivatives like methyl 2,4-dibromobutyrate (an isomer) are used to synthesize stereoisomers of azetidine-2-carboxylic amide derivatives with potential therapeutic applications and are precursors for penetration enhancers in transdermal drug delivery systems. The debromination of vicinal dibromo acids is also a method used in the purification and synthesis of unsaturated fatty acids, a technique that continues to be relevant. acs.org The controlled elimination of HBr from this compound can lead to the stereoselective synthesis of vinyl bromides, which are themselves important intermediates in cross-coupling reactions. acs.org

These research avenues highlight the continued importance of this compound and its derivatives as versatile tools for constructing complex and biologically relevant molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-2(5)3(6)4(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESQKTULJLBDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870667 | |

| Record name | 2,3-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-30-6 | |

| Record name | 2,3-Dibromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 600-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 2,3 Dibromobutyric Acid

Elucidation of Chiral Centers in 2,3-Dibromobutyric Acid

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. goalparacollege.ac.inaskiitians.com A carbon atom is considered a chiral center, or stereocenter, if it lacks a plane of symmetry and is not superimposable on its mirror image. goalparacollege.ac.in In the case of this compound, the two chiral carbons are at the C2 and C3 positions. goalparacollege.ac.inuky.edu

The substituents attached to the C2 carbon are a hydrogen atom (H), a bromine atom (Br), a carboxyl group (-COOH), and the 3-bromo-1-methylpropyl group. For the C3 carbon, the four different groups are a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH3), and the 1-carboxy-2-bromoethyl group. The presence of these two distinct chiral centers is the basis for the existence of multiple stereoisomers. uky.edubartleby.com

Systematic Analysis of All Possible Stereoisomers: Enantiomers and Diastereomers

With two chiral centers, a maximum of 2^n stereoisomers is possible, where n is the number of chiral centers. For this compound, this results in 2^2 = 4 possible stereoisomers. goalparacollege.ac.inuky.edu These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. goalparacollege.ac.in They have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. In the context of this compound, the four stereoisomers exist as two pairs of enantiomers. goalparacollege.ac.inuky.edu

The specific configurations of these stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) system. The four possible stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). uky.educhegg.com The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. uky.edu

Diastereomers are stereoisomers that are not mirror images of each other. goalparacollege.ac.in Unlike enantiomers, diastereomers have different physical properties, allowing for their separation by techniques like fractional crystallization. goalparacollege.ac.in In the case of this compound, any stereoisomer is a diastereomer of the isomers that are not its enantiomer. For instance, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers. goalparacollege.ac.inuky.edu

It is important to note that this compound does not have a meso isomer. A meso compound is an achiral compound that has chiral centers and an internal plane of symmetry, making it superimposable on its mirror image. 2,3-dibromobutanoic acid lacks this internal plane of symmetry. vaia.com

Table of Stereoisomers of this compound:

| Stereoisomer Configuration | Relationship to (2R,3R) |

| (2R,3R) | - |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer |

| (2S,3R) | Diastereomer |

Conformational Analysis and Rotational Isomers

The different spatial arrangements of atoms in a molecule that result from rotation about single bonds are known as conformations or rotational isomers (rotamers). goalparacollege.ac.in For this compound, rotation around the C2-C3 single bond leads to various staggered and eclipsed conformations.

Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that steric repulsions between the bulky bromine atoms and other substituents play a significant role in determining the relative stabilities of these rotational isomers. tandfonline.comtandfonline.com These steric interactions cause one of the three possible staggered rotational isomers to be more stable than the others. tandfonline.comtandfonline.com The analysis of the high-resolution proton NMR spectra, which can be treated as ABX3 systems, reveals that the observed patterns change significantly with the solvent used, due to preferential solvent shifts. tandfonline.com

Influence of Stereochemistry on Reaction Pathways and Selectivity

The specific stereochemistry of a this compound isomer can significantly influence the pathway and outcome of a chemical reaction, a concept known as stereoselectivity or stereospecificity. youtube.commasterorganicchemistry.com In a stereoselective reaction, one stereoisomer is formed or consumed preferentially over others. masterorganicchemistry.com A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

For example, in an elimination reaction, such as dehydrobromination of a this compound isomer, the stereochemical arrangement of the hydrogen and bromine atoms to be eliminated is crucial. Many elimination reactions proceed via an anti-periplanar transition state. Therefore, the specific diastereomer of this compound will determine which product is formed.

Similarly, in reactions involving nucleophilic substitution, the stereochemistry at the chiral centers will affect the approach of the nucleophile and can lead to products with either inversion or retention of configuration at the reaction center. The bromination of trans-2-butenoic acid, which forms 2,3-dibromobutanoic acid, is an example of a reaction where the stereochemistry of the starting material influences the stereochemistry of the products formed through an anti-addition mechanism. chegg.com The inherent chirality of the different stereoisomers of this compound means they will react at different rates with other chiral reagents. goalparacollege.ac.in

Advanced Synthetic Methodologies for 2,3 Dibromobutyric Acid

Alternative Bromination Strategies

Beyond the HVZ reaction, other methodologies can be employed to synthesize brominated compounds like 2,3-dibromobutyric acid, often starting from unsaturated precursors such as crotonic acid.

Electrophilic bromination is a fundamental reaction for the synthesis of this compound, typically involving the addition of bromine across the carbon-carbon double bond of crotonic acid (2-butenoic acid). uni.edusathyabama.ac.in The reaction of trans-crotonic acid with bromine yields erythro-2,3-dibromobutanoic acid. chemicalbook.comacs.org

The generally accepted mechanism for this transformation begins with the electrophilic attack of the bromine molecule on the alkene, forming a cyclic bromonium ion intermediate. rsc.org This intermediate is then attacked by a bromide ion in an anti-addition fashion, leading to the observed stereochemistry. scribd.com

Modifications to this technique often involve using alternative brominating agents to molecular bromine, which is volatile and toxic. rsc.org N-Bromosuccinimide (NBS) is a widely used alternative as it is a solid that is easier and safer to handle. rsc.orgwikipedia.orgnih.gov In some protocols, NBS is used in combination with a catalyst, such as benzoic acid or selenium dioxide, to facilitate the dibromination of unsaturated carbonyl compounds. nih.govrsc.org

Table 2: Comparison of Electrophilic Bromination Reagents for Alkenes

| Reagent | Form | Typical Conditions | Advantages |

|---|---|---|---|

| Molecular Bromine (Br₂) | Liquid | In a non-polar solvent like CCl₄ or acetic acid. uni.edusci-hub.se | Inexpensive and historically common. |

| N-Bromosuccinimide (NBS) | Solid | Often with an acid catalyst or initiator in a solvent like toluene. nih.gov | Safer and easier to handle than Br₂. rsc.orgmanac-inc.co.jp |

| NBS/Carboxylic Acid | Solid/Liquid | Room temperature in a suitable solvent. rsc.org | Mild and efficient method for dihalogenation. rsc.org |

Radical bromination is another important pathway in organic synthesis, though it is more commonly employed for allylic or benzylic positions rather than for vicinal dibromination of an alkene. wikipedia.org The Wohl-Ziegler reaction, for example, uses NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator or UV light to brominate the position adjacent to a double bond. wikipedia.org

The mechanism proceeds via a free-radical chain reaction:

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or irradiation to generate initial radicals. wikipedia.org These radicals abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation : The bromine radical abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical and HBr. The HBr then reacts with NBS to produce a molecule of Br₂, which subsequently reacts with the allylic radical to form the product and regenerate a bromine radical.

Termination : The reaction terminates when two radicals combine.

The choice of initiator can affect the reaction rate and efficiency. For esters of olefinic carboxylic acids, such as crotonic acid methyl ester, radical bromination can be induced by light to introduce a bromine atom at the γ-position (the allylic position) to form γ-bromo-crotonic acid methyl ester. google.com

Stereocontrol is a crucial aspect of synthesizing specific isomers of this compound. One method involves oxidative bromination where a bromide salt is oxidized in situ to generate an electrophilic bromine species. A system utilizing vanadium(V) oxide as a catalyst in the presence of hydrogen bromide has been shown to catalyze the oxidative bromination of crotonic acid. rsc.org

In this reaction, vanadium(V) oxidizes bromide ions to generate an active brominating species. This species then reacts with crotonic acid, leading to the formation of α,β-dibromobutyric acid as the major product. rsc.org Such catalytic systems can offer alternatives to using molecular bromine directly.

The stereochemical outcome of brominating crotonic acid is highly dependent on the geometry of the starting alkene. The addition of bromine is stereospecifically anti, meaning the two bromine atoms add to opposite faces of the double bond.

Table 3: Stereochemical Outcome of Crotonic Acid Bromination

| Starting Material | Reaction | Product | Stereochemistry |

|---|---|---|---|

| (E)-Crotonic Acid (trans) | Electrophilic Addition of Br₂ | erythro-2,3-Dibromobutanoic Acid | Forms a pair of enantiomers (2R,3S) and (2S,3R). scribd.com |

| (Z)-Crotonic Acid (cis) | Electrophilic Addition of Br₂ | threo-2,3-Dibromobutanoic Acid | Forms a pair of enantiomers (2R,3R) and (2S,3S). scribd.com |

Synthesis from Unsaturated Precursors

A primary and well-established method for synthesizing this compound involves the use of unsaturated butenoic acid isomers as starting materials. The carbon-carbon double bond in these precursors provides a reactive site for the addition of bromine.

The direct addition of molecular bromine (Br₂) to butenoic acid isomers, such as crotonic acid (trans-2-butenoic acid) and isocrotonic acid (cis-2-butenoic acid), is a fundamental approach to obtaining this compound. This electrophilic addition reaction proceeds by breaking the π-bond of the alkene and forming two new carbon-bromine single bonds.

The reaction of fumaric acid with bromine, for instance, has been shown to produce α,β-dibromosuccinic acid in yields ranging from 72% to 84%. sci-hub.se Similarly, the bromination of α,β-unsaturated acids, when exposed to bromine at room temperature, can result in the quantitative yield of the trans adduct. sci-hub.se This suggests that the addition of bromine to crotonic acid would likely proceed with high efficiency. The reaction is typically carried out in a suitable solvent, and the stereochemical outcome of the addition is often anti, leading to the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromobutyric acid from trans-crotonic acid.

| Starting Material | Reagent | Product | Yield | Reference |

| Fumaric Acid | Br₂ | α,β-Dibromosuccinic Acid | 72-84% | sci-hub.se |

| α,β-Unsaturated Acids | Br₂ | trans-Adduct | Quantitative | sci-hub.se |

This table showcases the yields of dibromination reactions on related unsaturated acids.

Achieving stereocontrol in the synthesis of dibrominated carboxylic acids is a significant objective, as the biological and chemical properties of different stereoisomers can vary substantially. Stereospecific synthesis aims to produce a particular stereoisomer with high selectivity.

While the direct bromination of butenoic acids often leads to anti-addition, influencing the stereochemical pathway requires more sophisticated methods. The development of stereospecific synthetic routes for related compounds, such as azetidine-cis-2,3-dicarboxylic acid through RuO₄ oxidation of an electrocyclic reaction product, highlights the potential for achieving high stereoselectivity in the formation of substituted carboxylic acids. nih.gov Similarly, the stereospecific synthesis of optically pure quinic acid and shikimic acid from D-arabinose demonstrates the feasibility of controlling stereochemistry in complex syntheses. nih.gov

For this compound, achieving stereospecificity could involve the use of chiral catalysts or auxiliaries that direct the approach of the bromine to one face of the double bond over the other. Although specific research on the stereospecific synthesis of this compound is not extensively detailed in the provided context, the principles from related syntheses suggest that such control is a key area of research in organic synthesis.

Emerging Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. researchgate.net This "green chemistry" approach seeks to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netwjpmr.com

For the synthesis of compounds like this compound, emerging routes may focus on several key principles of green chemistry:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net The addition of bromine to butenoic acid is inherently atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. This could involve exploring solvent-free reaction conditions or using less toxic brominating agents than molecular bromine.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. researchgate.net The use of enzymes (hydrolases) to catalyze dehalogenation reactions is an example of a green approach in related chemistries. google.com

Continuous Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability. chemrxiv.org A novel, metal-free process for the synthesis of a related acetic acid derivative under flow conditions has been reported, highlighting the potential of this technology. chemrxiv.org

While specific green synthetic routes for this compound are still an area of active development, the broader trends in chemical synthesis point towards the future adoption of these more sustainable practices.

Reaction Mechanisms and Reactivity of 2,3 Dibromobutyric Acid

Nucleophilic Substitution Reactions involving Bromine Atoms

The bromine atoms attached to the carbon backbone of 2,3-dibromobutyric acid are susceptible to nucleophilic attack, leading to their displacement. These reactions are fundamental in modifying the structure and creating new derivatives.

The primary mechanism for nucleophilic substitution in this compound is the S_N2 (bimolecular nucleophilic substitution) reaction. This is a one-step process where an incoming nucleophile attacks the electrophilic carbon atom, and the bromide ion leaves simultaneously. youtube.com The rate of this reaction is influenced by the accessibility of the carbon atom to the attacking nucleophile. youtube.com

The outcome of nucleophilic substitution on this compound is a delicate balance of steric and electronic effects. researchgate.net

Steric Factors: The presence of two bromine atoms and a methyl group creates steric hindrance around the α and β carbons. libretexts.orgyoutube.com Bulky nucleophiles will find it more difficult to approach these carbons, leading to slower reaction rates. libretexts.orgyoutube.com The stereochemistry of the this compound isomer (e.g., erythro or threo) will also play a crucial role in determining the accessibility of the reaction centers.

Electronic Factors: The carboxylic acid group is strongly electron-withdrawing. This inductive effect increases the partial positive charge on the α-carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. prexams.com However, the electron-withdrawing nature of the adjacent bromine atom also influences this effect. For the β-carbon, the electronic influence of the carboxylic acid group is diminished but still present. The electronegativity of the bromine atoms themselves makes the carbon atoms they are attached to electrophilic.

The competition between substitution at the α and β positions, as well as the potential for elimination reactions, is governed by these combined effects. The choice of nucleophile and reaction conditions (solvent, temperature) can be used to favor one pathway over another. researchgate.net

Elimination Reactions: Dehydrohalogenation to Form Unsaturated Carboxylic Acids

The removal of a hydrogen atom and a bromine atom (dehydrohalogenation) from adjacent carbons in this compound leads to the formation of unsaturated carboxylic acids. archive.org This is a common and important reaction pathway for this compound.

Elimination reactions can proceed through two main mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). dalalinstitute.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton, and the bromide leaving group departs simultaneously to form a double bond. dalalinstitute.commasterorganicchemistry.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. dalalinstitute.com For an E2 reaction to occur, the hydrogen and the leaving group must be in an anti-periplanar conformation. dalalinstitute.comiitk.ac.in This stereochemical requirement means that the specific stereoisomer of this compound used will determine the stereochemistry of the resulting alkene. For instance, the elimination of HBr from anti-2,3-dibromoalkanoic acids can lead to the stereoselective formation of (Z)-alkenes. organic-chemistry.orgresearchgate.net

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. libretexts.org A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org The rate of an E1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com E1 reactions are more common with tertiary alkyl halides and are favored by weak bases and polar protic solvents. dalalinstitute.comyoutube.com Given that the carbocations formed from this compound would be at secondary positions, the E1 pathway is possible but often competes with the E2 pathway. libretexts.org

The choice between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate. masterorganicchemistry.comiitk.ac.in Strong bases generally favor the E2 mechanism. dalalinstitute.com

Dehydrohalogenation of 2,3-dibromoalkanoic acids, including this compound, is a versatile method for synthesizing unsaturated compounds.

Formation of Alkenes: A single dehydrohalogenation event (loss of one molecule of HBr) results in the formation of a bromo-substituted butenoic acid. Further reaction can lead to a diene if applicable. The regioselectivity of the elimination (which hydrogen is removed) and the stereoselectivity (the geometry of the resulting double bond) are key considerations. For example, microwave-assisted dehydrobromination of anti-2,3-dibromoalkanoic acids in the presence of triethylamine (B128534) has been shown to produce (Z)-1-bromo-1-alkenes stereoselectively and in high yields. organic-chemistry.orgresearchgate.netresearchgate.net

Formation of Alkynes: The elimination of two molecules of HBr from this compound can lead to the formation of an alkyne. This typically requires stronger reaction conditions or a two-step process. uwindsor.ca For instance, a one-pot synthesis of terminal alkynes from 3-aryl-2,3-dibromopropanoic acids has been developed using microwave irradiation with a combination of bases like triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netuwindsor.ca While this specific example uses a propanoic acid derivative, the principle can be extended to other 2,3-dibromoalkanoic acids.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound can undergo a range of transformations characteristic of this functional group. These reactions are generally independent of the bromine substituents, although the electronic effects of the halogens can influence reactivity.

Common transformations include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This is a reversible reaction known as Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. libretexts.org

Conversion to Acid Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride. libretexts.org This transformation proceeds through a nucleophilic acyl substitution mechanism.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. libretexts.orgelte.hu This reaction typically proceeds through the formation of an aldehyde intermediate, which is further reduced. libretexts.org

Decarboxylation: While not always facile, decarboxylation (loss of CO₂) can occur under certain conditions, particularly if the resulting carbanion is stabilized. The debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation is a key step in the synthesis of (Z)-1-bromo-1-alkenes. organic-chemistry.org

These transformations of the carboxylic acid group significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider variety of molecular architectures.

Esterification Reactions to this compound Esters

This compound can be converted to its corresponding esters through reactions with alcohols, a process known as esterification. chembk.comchembk.com One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process where water is eliminated.

A specific synthesis of ethyl α,β-dibromobutyrate involves the direct bromination of ethyl crotonate. uni.edu However, this compound itself can be esterified. For instance, the reaction of this compound with an alcohol like ethanol, typically under reflux with an acid catalyst, will yield the corresponding ethyl 2,3-dibromobutanoate. To drive the equilibrium towards the product, water is often removed as it is formed, for example, by using a Dean-Stark apparatus.

Table 1: Representative Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 2,3-dibromobutanoate |

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.

Reduction to Dibromobutanols

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2,3-dibromobutanol. chembk.comchembk.com This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.

Reaction Scheme: C₄H₆Br₂O₂ + [H] → C₄H₈Br₂O (this compound) → (2,3-Dibromobutanol)

Table 2: Conditions for Reduction of this compound

| Reactant | Reducing Agent | Solvent | Product |

|---|

The mechanism involves the initial deprotonation of the acidic carboxylic proton by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. A subsequent nucleophilic attack by a hydride ion on the carbonyl carbon leads to a tetrahedral intermediate. This process effectively reduces the carboxylic acid to the corresponding alcohol after an aqueous workup step.

Decarboxylation Reactions and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). orgoreview.com While simple aliphatic carboxylic acids are generally stable to heat, the presence of certain functional groups can facilitate this process. libretexts.org For halogenated carboxylic acids like this compound, decarboxylation can occur under specific conditions, often leading to an alkyl halide.

One of the most relevant decarboxylation methods for this compound is the Hunsdiecker reaction. libretexts.org This reaction typically involves the conversion of a carboxylic acid to its silver salt, followed by treatment with bromine. libretexts.org The reaction proceeds through a radical mechanism.

Hunsdiecker Reaction Mechanism Steps:

Salt Formation: this compound is first converted to its silver salt, silver 2,3-dibromobutanoate, by reacting it with a silver source like silver oxide.

Radical Formation: The silver salt reacts with bromine to form an acyl hypobromite (B1234621) intermediate. The weak oxygen-bromine bond in this intermediate cleaves homolytically upon heating to form a carboxyl radical and a bromine radical. orgoreview.com

Decarboxylation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form a 1,2-dibromopropyl radical. orgoreview.com

Halogenation: The resulting alkyl radical abstracts a bromine atom from another acyl hypobromite molecule or reacts with the bromine radical to form the final product, 1,2,3-tribromopropane. orgoreview.com

Another potential pathway for decarboxylation could be thermal decomposition, although this often requires high temperatures for simple haloalkanoic acids. libretexts.org

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Using methods like Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction. nih.gov This allows for the calculation of the relative energies of reactants, transition states, intermediates, and products. smu.edu

For the reactions of this compound, computational studies could provide significant insights:

Esterification: Calculations can determine the energy barriers for the formation of the tetrahedral intermediate and the subsequent elimination of water, comparing different acid catalysts and alcohol substrates.

Reduction: The mechanism of reduction by LiAlH₄ can be modeled to understand the stepwise transfer of hydride ions and the role of the aluminum center in coordinating with oxygen atoms.

Decarboxylation: For the Hunsdiecker reaction, computational analysis can map the energy profile of the radical pathway, confirming the stability of the proposed radical intermediates and the energetics of the bond-breaking and bond-forming steps. orgoreview.com

A detailed analysis can be performed using the United Reaction Valley Approach (URVA), which examines the reaction path and its curvature to partition the mechanism into distinct phases: reactant preparation, transition state events, and product formation. smu.edu This approach can identify the key geometric changes (bond stretching, bending) that occur as the reactants evolve into products, providing a comprehensive picture of the reaction dynamics. smu.edu While specific computational studies focusing solely on this compound are not widely published, the established methodologies are fully applicable to understanding its reactivity. nih.govsmu.edu

Derivatization and Applications in Complex Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The stereochemistry of 2,3-dibromobutyric acid makes it a valuable chiral precursor in asymmetric synthesis. The defined spatial arrangement of its functional groups can be transferred to new, more complex molecules, influencing their final three-dimensional structure and, consequently, their biological activity.

Synthesis of Chiral β-Substituted γ-Amino-butyric Acid Derivatives

While direct synthesis pathways are not extensively documented in readily available literature, the structure of this compound lends itself to plausible synthetic routes for producing chiral β-substituted γ-aminobutyric acid (GABA) derivatives. A hypothetical pathway could involve a sequence of selective reactions. For instance, a nucleophilic substitution at the C-3 position with an amine, followed by the reduction of the carboxylic acid to a primary alcohol, subsequent protection of the amino group, oxidation of the alcohol back to a carboxylic acid, and finally, debromination at the C-2 position would yield the target GABA derivative. The stereochemistry of the starting material would be crucial in determining the final stereoisomer of the product.

Stereoselective Transformations in the Synthesis of Bioactive Molecules

The application of this compound extends to the synthesis of various bioactive compounds where stereochemistry is key. Although specific examples detailing its role are sparse in primary literature, it is listed as a component in a patent related to salts of paroxetine, a selective serotonin (B10506) reuptake inhibitor, indicating its potential use as a counter-ion or an intermediate in related synthetic processes. google.com Its potential as a precursor for pharmaceutical compounds is an area of ongoing research interest. guidechem.com

Precursor for α-Keto-carboxylic Acids

This compound can theoretically serve as a precursor for α-keto-carboxylic acids, specifically 2-keto-3-bromobutanoic acid or 2,3-diketobutanoic acid. A plausible synthetic route would involve the hydrolysis of the α-bromine to a hydroxyl group, forming 2-hydroxy-3-bromobutanoic acid. Subsequent selective oxidation of the newly formed α-hydroxy group would yield the corresponding α-keto acid. This transformation leverages standard organic reactions to convert the dibromo starting material into a different class of bifunctional compounds.

Intermediates in the Synthesis of α,β-Unsaturated Carboxylic Acids

A significant application of this compound is its role as an intermediate in forming α,β-unsaturated carboxylic acids. This is typically achieved through an elimination reaction. The treatment of this compound with a suitable base can induce dehydrobromination, where a hydrogen atom and a bromine atom are removed to form a carbon-carbon double bond, yielding bromobutenic acid isomers. Further reaction, such as reductive debromination using zinc dust, can remove the remaining bromine atom to produce crotonic acid (trans-2-butenoic acid) or isocrotonic acid (cis-2-butenoic acid).

| Reaction Type | Reagents | Product Class |

| Dehydrobromination | Base (e.g., NaOEt) | Bromobutenoic acids |

| Reductive Debromination | Zinc (Zn) | Butenoic acids |

Preparation of Mercaptobutyric Acids and Related Compounds

The carbon-bromine bonds in this compound are susceptible to nucleophilic substitution by sulfur-containing nucleophiles, enabling the synthesis of mercaptobutyric acids. Reaction with a reagent like sodium hydrosulfide (B80085) (NaSH) can replace one or both bromine atoms with thiol (-SH) groups. For example, a double substitution would lead to the formation of 2,3-dimercaptobutyric acid. This method provides a direct route to sulfur-containing carboxylic acids, which are valuable in various chemical and pharmaceutical contexts.

Applications in the Synthesis of Nematocidal Alkenanilides

It is documented that this compound is a useful compound for preparing nematocidal alkenanilides. guidechem.comchemicalbook.com This application likely involves a two-step process. First, the this compound undergoes a dehydrobromination reaction to form an unsaturated intermediate, such as 2-bromo-2-butenoic acid. This intermediate, or its corresponding acid chloride, is then reacted with a substituted aniline (B41778) to form an amide linkage, resulting in the final alkenanilide product. These compounds are investigated for their ability to control nematode pests in agriculture.

Advanced Analytical Techniques for Characterization of 2,3 Dibromobutyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysisgbiosciences.comemerypharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,3-dibromobutyric acid. It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical arrangement.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different protons within the molecule. The chemical shifts are influenced by the electronegative bromine atoms and the carboxylic acid group. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule.

A detailed analysis of the ¹H NMR spectrum reveals distinct signals for the methyl protons, the two methine protons attached to the bromine atoms, and the carboxylic acid proton. The integration of these signals corresponds to the number of protons in each environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, provide valuable information about the connectivity of the atoms. For instance, the methine protons will appear as multiplets due to coupling with each other and the methyl protons. The exact chemical shifts can vary slightly depending on the solvent used and the specific isomeric form. magritek.comazom.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad singlet) | 170 - 185 |

| CH(Br)COOH | 4.0 - 5.0 (multiplet) | 45 - 60 |

| CH(Br)CH₃ | 4.0 - 5.0 (multiplet) | 45 - 60 |

| -CH₃ | 1.5 - 2.5 (doublet) | 15 - 25 |

Note: These are general predicted ranges and actual values may vary based on experimental conditions and the specific diastereomer.

Due to the presence of two chiral centers, this compound can exist as four stereoisomers (two pairs of enantiomers). uky.edu Distinguishing between these diastereomers often requires the use of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC). emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to confirm the connectivity of the spin systems within the molecule. This is particularly useful in assigning the signals of the two diastereotopic methine protons. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbons. researchgate.netmagritek.com This allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding proton(s) in the ¹H NMR spectrum. diva-portal.org For instance, the proton signal in the 4.0-5.0 ppm range can be directly correlated to its corresponding carbon signal in the 45-60 ppm range. magritek.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysissigmaaldrich.com

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. sigmaaldrich.com For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (245.90 g/mol ). nist.gov However, the molecular ion peak for carboxylic acids can sometimes be weak or absent. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of various fragments. gbiosciences.com The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for carboxylic acids include:

Loss of a hydroxyl radical (-OH), resulting in a peak at [M-17]⁺. miamioh.edu

Loss of the carboxyl group (-COOH), resulting in a peak at [M-45]⁺. libretexts.org

Alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu

McLafferty rearrangement, if the alkyl chain is long enough, though this is less likely to be a major pathway for this specific compound. docbrown.info

The fragmentation pattern will also be influenced by the bromine substituents, leading to the loss of Br atoms or HBr.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 246/248/250 | [C₄H₆Br₂O₂]⁺ | Molecular Ion (Isotopic Cluster) |

| 229/231/233 | [C₄H₅Br₂O]⁺ | -OH |

| 201/203/205 | [C₃H₅Br₂]⁺ | -COOH |

| 167/169 | [C₄H₆BrO₂]⁺ | -Br |

| 87 | [C₃H₅O₂]⁺ | -Br, -HBr |

| 45 | [COOH]⁺ | -C₃H₅Br₂ |

Note: The m/z values for bromine-containing fragments will appear as clusters of peaks reflecting the isotopic distribution of bromine.

Infrared (IR) Spectroscopy for Functional Group Identificationsigmaaldrich.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit several key absorption bands. nist.gov

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid. libretexts.org This broadness is due to hydrogen bonding.

C=O Stretch: A sharp, strong absorption band will appear in the range of 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. libretexts.orgpressbooks.pub

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region is characteristic of the carbon-oxygen single bond of the carboxylic acid. libretexts.org

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region, usually between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium to Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium to Weak |

| C-Br | 500 - 700 | Medium to Strong |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound has two stereocenters, it exists as two pairs of enantiomers (diastereomers of each other). uky.edu Chiral chromatography is essential for the separation and quantification of these stereoisomers to determine the enantiomeric and diastereomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers and diastereomers. nih.govresearchgate.net This can be achieved in two main ways:

Chiral Stationary Phases (CSPs): The sample is passed through a column containing a chiral stationary phase. The different stereoisomers interact differently with the CSP, leading to different retention times and thus separation. libretexts.org

Chiral Derivatizing Agents: The enantiomers of this compound can be reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. libretexts.org

Gas Chromatography (GC): Chiral GC can also be employed for the separation of volatile derivatives of this compound. researchgate.netnih.gov The carboxylic acid group is typically derivatized (e.g., esterified) to increase its volatility. The separation is then carried out on a column coated with a chiral stationary phase. sigmaaldrich.com

The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives. scarf.scot HPLC is often preferred for less volatile and thermally sensitive compounds like carboxylic acids. shimadzu.comhplc.eu

Resolution of Racemic 2,3 Dibromobutyric Acid

Principles of Racemic Mixture Resolution

A racemic mixture, containing equal amounts of two enantiomers, is optically inactive because the equal and opposite optical rotations of the enantiomers cancel each other out. wikipedia.org Since enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they cannot be separated by simple physical techniques like distillation or standard crystallization. wikipedia.orgrhhz.net

The fundamental principle of resolution is to convert the pair of enantiomers into a mixture of diastereomers. scribd.comwikipedia.org This is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. google.com Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization or chromatography. wikipedia.orggoogle.com Once the diastereomers are separated, the original enantiomers can be recovered by removing the resolving agent through a chemical reaction. wikipedia.org

Diastereomeric Salt Formation with Chiral Amines

A classic and widely used method for resolving racemic carboxylic acids like 2,3-dibromobutyric acid is through the formation of diastereomeric salts. google.com This involves an acid-base reaction between the racemic acid and an enantiomerically pure chiral amine (a chiral base). wikipedia.orgrhhz.net

The reaction of racemic (±)-2,3-dibromobutyric acid with a single enantiomer of a chiral amine, for instance, an (R)-amine, would produce two different diastereomeric salts:

(R)-2,3-dibromobutyrate • (R)-amine

(S)-2,3-dibromobutyrate • (R)-amine

These two salts are diastereomers and will exhibit different solubilities in a given solvent, which is the basis for their separation. scribd.com

The success of a resolution by diastereomeric salt formation heavily depends on the choice of the resolving agent. The ideal agent should form well-crystalline salts with the racemic compound, and there must be a significant difference in solubility between the two resulting diastereomeric salts to facilitate separation. nih.gov

For the resolution of a carboxylic acid such as this compound, a variety of naturally occurring and synthetic chiral amines are available. Commonly used resolving agents include alkaloids and synthetic amines. rhhz.netorgsyn.org

Table of Potential Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Natural Alkaloid |

| Strychnine | Natural Alkaloid |

| Quinine | Natural Alkaloid |

| (-)-Ephedrine | Natural Alkaloid |

| (+)-Cinchonine | Natural Alkaloid |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (S)-1-Phenylethylamine | Synthetic Amine |

While these agents are commonly used for resolving racemic acids, specific research detailing their application and efficacy for the resolution of this compound is not readily found in surveyed literature.

Fractional crystallization is the primary technique used to separate the diastereomeric salts formed. wikipedia.org The process exploits the lower solubility of one diastereomeric salt compared to the other in a specific solvent. nih.gov

The general procedure involves dissolving the mixture of diastereomeric salts in a suitable hot solvent to create a saturated solution. As the solution cools, the less soluble diastereomer crystallizes out first, while the more soluble diastereomer remains in the mother liquor. stackexchange.com The solid crystals can then be separated by filtration. To achieve high purity, this process may need to be repeated several times (recrystallization). stackexchange.com

After separation, the optically pure acid is regenerated from each diastereomeric salt by treatment with a strong mineral acid (e.g., HCl), which protonates the carboxylate and separates it from the chiral amine salt. wikipedia.orgstackexchange.com

Detailed experimental data, including specific solvents, crystallization temperatures, yields, and resulting enantiomeric excess for the fractional crystallization of this compound diastereomeric salts, are not available in the reviewed scientific literature.

Chromatographic Resolution Methods

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. redalyc.org

The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The difference in the stability of these complexes causes one enantiomer to be retained on the column longer than the other. redalyc.org Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are among the most widely used and successful for a broad range of compounds. researchgate.net Another approach is to first derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral chromatography column. vaia.com

Specific methods or published chromatograms detailing the direct chiral HPLC or GC separation of this compound enantiomers have not been identified in the available literature.

Enzymatic Resolution Strategies

Enzymatic resolution is a highly selective method that utilizes enzymes as chiral catalysts. Lipases are commonly used for the kinetic resolution of racemic carboxylic acids or their esters. sigmaaldrich.com

In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer much faster than the other. For example, in the hydrolysis of a racemic ester of this compound, a lipase (B570770) might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The resulting mixture of the (R)-acid and (S)-ester can then be separated by conventional methods like extraction. This approach can yield products with very high enantiomeric purity. sigmaaldrich.comthermofisher.com

There are no specific studies found in the surveyed literature describing the enzymatic resolution of racemic this compound or its derivatives.

Asymmetric Synthesis Approaches to Enantiopure this compound

Instead of separating a racemic mixture, asymmetric synthesis aims to create a single, desired enantiomer directly from an achiral starting material. scribd.com This avoids the 50% theoretical yield limit of classical resolution. uky.edu An asymmetric synthesis can be achieved using a chiral substrate, a chiral auxiliary, a chiral reagent, or a chiral catalyst.

A plausible route to this compound is the bromination of crotonic acid ((2E)-but-2-enoic acid). wikipedia.org The addition of bromine across the double bond of (E)-crotonic acid is known to stereoselectively produce the racemic erythro pair of enantiomers of 2,3-dibromobutanoic acid. researchgate.net To achieve an asymmetric synthesis, this reaction would need to be modified to favor the formation of one enantiomer over the other, for instance by using a chiral catalyst or a brominating agent complexed with a chiral ligand.

While the synthesis of the racemic diastereomers of this compound from crotonic acid is established, specific methods for the direct asymmetric synthesis of enantiopure this compound are not detailed in the reviewed literature.

Environmental Fate and Degradation Pathways of 2,3 Dibromobutyric Acid

Abiotic Degradation Processes

No specific studies on the abiotic degradation of 2,3-Dibromobutyric acid were found.

There is no available data or research on the hydrolysis of this compound in aquatic environments. The rate and products of this process are unknown.

Information regarding the photolysis mechanisms and the resulting degradation products of this compound is not documented in scientific literature.

Biotic Transformation and Biodegradation Studies in Various Environmental Compartments

No studies concerning the biotic transformation or biodegradation of this compound in any environmental compartment have been published.

There are no research findings available on the aerobic or anaerobic degradation of this compound in soil or water-sediment systems. The potential for microbial breakdown under different redox conditions has not been investigated.

As no degradation studies have been identified, there is no information on the potential transformation products of this compound in the environment.

Bioaccumulation Potential and Environmental Mobility

There is no data available to assess the bioaccumulation potential or environmental mobility of this compound. Key indicators such as the octanol-water partition coefficient (Log Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been experimentally determined or modeled in the context of environmental fate.

Assessment of Environmental Persistence

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For this compound, its persistence is expected to be influenced by factors such as microbial activity, sunlight, and the chemical properties of the receiving environment (soil, water, or air).

Halogenated organic compounds, as a class, are known for their potential persistence in the environment. The presence of bromine atoms in the structure of this compound can increase its resistance to degradation compared to its non-halogenated counterpart, butyric acid. The carbon-bromine bond is generally stable, but it can be cleaved under certain environmental conditions.

Abiotic Degradation:

Hydrolysis: The chemical breakdown of a compound due to reaction with water is known as hydrolysis. For this compound, the potential for hydrolysis of the carbon-bromine bonds exists, although it is generally expected to be a slow process under typical environmental pH and temperature conditions.

Photolysis: Sunlight can provide the energy to break chemical bonds, a process known as photolysis or photodegradation. While direct photolysis of this compound in water is possible, its significance as a degradation pathway in the environment is not well-documented. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photodegradation.

Given the general characteristics of halogenated organic compounds, this compound may exhibit a degree of persistence in the environment, particularly in anaerobic environments where microbial degradation is slower. However, without specific experimental data such as environmental half-life (DT50) values, a definitive assessment of its persistence remains challenging.

| Environmental Compartment | Potential for Persistence | Primary Degradation Pathways (Hypothesized) |

| Soil | Moderate to High | Biodegradation (aerobic and anaerobic) |

| Water | Moderate | Biodegradation, Photolysis |

| Sediment | High | Anaerobic Biodegradation |

| Air | Low | Photochemical reactions |

Predictive Models for Environmental Behavior

In the absence of extensive experimental data, predictive models are valuable tools for estimating the environmental fate and behavior of chemicals like this compound. These models utilize the chemical's physical and chemical properties to predict its partitioning between different environmental compartments (air, water, soil, sediment, and biota) and its potential for degradation.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational tools that relate the chemical structure of a molecule to its physicochemical properties and biological or environmental activities. For this compound, QSAR models could be used to estimate properties such as:

Octanol-Water Partition Coefficient (Kow): This value indicates the chemical's tendency to partition between fatty tissues of organisms and water. A higher Kow suggests a greater potential for bioaccumulation.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter predicts the extent to which a chemical will adsorb to soil and sediment, affecting its mobility in the environment.

Henry's Law Constant: This value relates the concentration of a chemical in the air to its concentration in water, indicating its potential for volatilization from water bodies.

Biodegradation Rate: Some QSAR models can provide an estimation of the likelihood and rate of biodegradation based on the presence of specific functional groups and structural features.

The accuracy of QSAR predictions depends on the availability of reliable data for structurally similar compounds used to build the model. For brominated organic acids, the development of robust QSARs is an ongoing area of research.

Multimedia Environmental Fate Models:

These models, such as the Equilibrium Criterion (EQC) model, use the physicochemical properties of a chemical (often estimated by QSARs) along with environmental parameters to simulate its distribution and persistence in a model environment. These models can provide a holistic view of a chemical's environmental behavior, highlighting the compartments where it is likely to accumulate and the dominant loss processes (e.g., degradation, advection).

For this compound, a multimedia fate model could predict:

The percentage of the chemical that will reside in soil, water, air, and sediment after release into the environment.

The relative importance of different degradation pathways (biodegradation, hydrolysis, photolysis).

It is important to note that the outputs of these predictive models are estimations and should be interpreted with caution, especially when experimental data for the specific compound is scarce. They serve as valuable screening tools to identify potential environmental concerns and to guide further experimental research.

| Predictive Model Type | Predicted Parameter | Relevance to Environmental Fate |

| QSAR | Octanol-Water Partition Coefficient (Kow) | Bioaccumulation potential |

| QSAR | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Mobility in soil and sediment |

| QSAR | Biodegradation Rate Constant | Persistence in the environment |

| Multimedia Fate Model | Environmental Distribution (% in air, water, soil, sediment) | Identifies primary environmental sinks |

| Multimedia Fate Model | Overall Environmental Persistence (Half-life) | Assessment of long-term presence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.